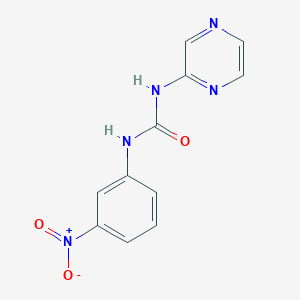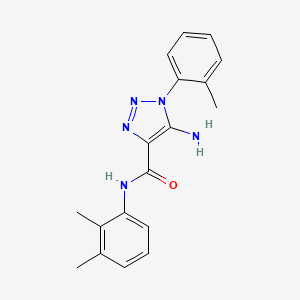![molecular formula C24H18N2O8 B5140104 2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid CAS No. 5733-29-9](/img/structure/B5140104.png)
2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid, also known as AOPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been shown to activate the p38 MAPK pathway and inhibit the Akt/mTOR pathway. In inflammation research, this compound has been shown to inhibit the NF-κB pathway and activate the Nrf2 pathway. In neurodegenerative disease research, this compound has been shown to activate the PI3K/Akt pathway and inhibit the JNK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and activate the Nrf2 pathway. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress, reduce neuronal damage, and improve cognitive function.
実験室実験の利点と制限
One advantage of using 2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound for different types of cancer. In inflammation research, more studies are needed to investigate the effects of this compound on different inflammatory pathways and to determine its potential as a therapeutic agent for chronic inflammatory diseases. In neurodegenerative disease research, more studies are needed to investigate the neuroprotective effects of this compound and its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its mechanism of action involves the modulation of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, this compound has several future directions for research that could lead to its potential use as a therapeutic agent.
合成法
2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid can be synthesized by the reaction of 5-(acetyloxy)-1,3-phenylenediamine with phthalic anhydride in the presence of sulfuric acid. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
科学的研究の応用
2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has found that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and reduce neuronal damage.
特性
IUPAC Name |
2-[[3-acetyloxy-5-[(2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O8/c1-13(27)34-16-11-14(21(28)25-19-8-4-2-6-17(19)23(30)31)10-15(12-16)22(29)26-20-9-5-3-7-18(20)24(32)33/h2-12H,1H3,(H,25,28)(H,26,29)(H,30,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJUOIBXCJDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367375 |
Source


|
| Record name | STK026447 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5733-29-9 |
Source


|
| Record name | STK026447 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)
![1-(1-hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)


![N'-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-N,N-dimethylurea](/img/structure/B5140064.png)
![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B5140065.png)
![methyl 4-{4-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5140066.png)


![5,12-di-1-naphthyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5140094.png)


![4-butoxy-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5140134.png)
![N-{[1-(2-ethoxybenzyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5140135.png)